4-Bromo-1,2-bis(difluoromethoxy)benzene
Overview
Description
4-Bromo-1,2-bis(difluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O2 It is characterized by the presence of a bromine atom and two difluoromethoxy groups attached to a benzene ring
Scientific Research Applications
4-Bromo-1,2-bis(difluoromethoxy)benzene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, variations in pH may alter its reactivity or solubility. Investigating these factors is essential for optimizing its use.
Scientists and pharmacologists should explore its properties to unlock its therapeutic potential
Safety and Hazards
Like many chemical compounds, 4-Bromo-1,2-bis(difluoromethoxy)benzene can pose certain hazards. It’s considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential risks including flammable liquids, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Preparation Methods
The synthesis of 4-Bromo-1,2-bis(difluoromethoxy)benzene typically involves the bromination of 1,2-bis(difluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
4-Bromo-1,2-bis(difluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction and reagents used.
Comparison with Similar Compounds
4-Bromo-1,2-bis(difluoromethoxy)benzene can be compared with similar compounds such as:
1-Bromo-4-(difluoromethoxy)benzene: This compound has a similar structure but with only one difluoromethoxy group.
4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: This compound has a different substitution pattern on the benzene ring.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: This compound contains two bromine atoms and two trifluoromethyl groups, offering different reactivity and applications .
The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoromethoxy groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
4-bromo-1,2-bis(difluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O2/c9-4-1-2-5(14-7(10)11)6(3-4)15-8(12)13/h1-3,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQTZBFTWUMUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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